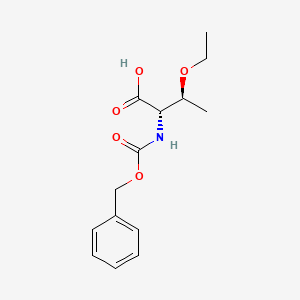
N-Acetyl camosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylcarnosine is a naturally occurring compound chemically related to the dipeptide carnosine. The molecular structure of N-Acetylcarnosine is identical to carnosine, except it carries an additional acetyl group. This acetylation makes N-Acetylcarnosine more resistant to degradation by carnosinase, an enzyme that breaks down carnosine into its constituent amino acids, beta-alanine, and histidine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetylcarnosine can be synthesized through the acetylation of carnosine. The process involves reacting carnosine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid any degradation of the product .
Industrial Production Methods
In industrial settings, the production of N-Acetylcarnosine involves large-scale acetylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylcarnosine undergoes various chemical reactions, including:
Oxidation: N-Acetylcarnosine can be oxidized to form carnosine and other oxidative products.
Reduction: It can be reduced back to carnosine under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to substitute the acetyl group.
Major Products Formed
The major products formed from these reactions include carnosine, beta-alanine, and histidine. These products are significant in various biochemical pathways and have their own set of applications .
Applications De Recherche Scientifique
N-Acetylcarnosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide chemistry and the effects of acetylation on peptide stability.
Biology: N-Acetylcarnosine is studied for its role in muscle tissue and its antioxidant properties.
Medicine: It is an ingredient in eye drops marketed for the prevention and treatment of cataracts. .
Industry: It is used in the formulation of dietary supplements and other health products due to its antioxidant properties
Mécanisme D'action
N-Acetylcarnosine exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in tissues. The acetylation makes it more resistant to enzymatic degradation, allowing it to exert its effects for a longer duration. In the eye, N-Acetylcarnosine penetrates the cornea and is metabolized into carnosine, which then exerts its protective effects on the lens .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties.
N-Acetylcysteine: Another acetylated compound with antioxidant properties, used in the treatment of acetaminophen poisoning
Uniqueness
N-Acetylcarnosine is unique due to its acetylation, which enhances its stability and resistance to enzymatic degradation. This makes it particularly effective in applications where prolonged antioxidant activity is desired, such as in the treatment of cataracts .
Propriétés
IUPAC Name |
2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAYIFDRRZZKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

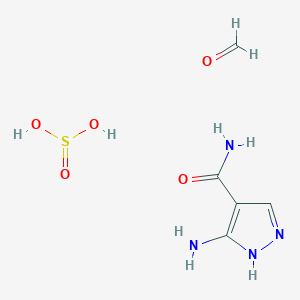

![5-[[(2-Hydroxyethoxy)methyl]amino]-2-amino-2,3-dihydro-4H-imidazol-4-one](/img/structure/B13404873.png)
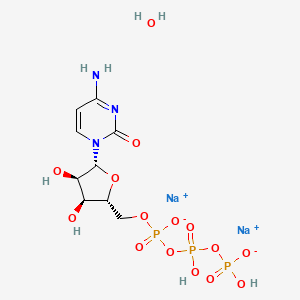
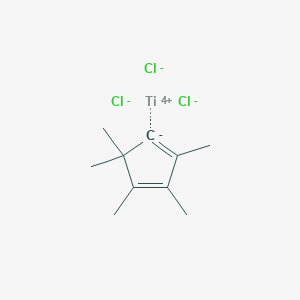
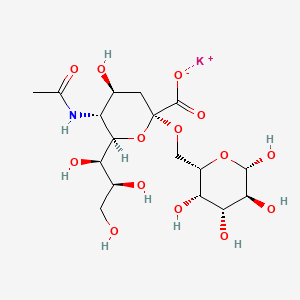


![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
![8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one](/img/structure/B13404910.png)

